

# AZD-8529 Mesylate in Schizophrenia: A Comparative Analysis of Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025



An investigational glutamatergic modulator, **AZD-8529 mesylate**, has failed to demonstrate efficacy in treating the symptoms of schizophrenia in a key clinical trial. This outcome stands in contrast to the established antipsychotic, risperidone, and presents a nuanced picture when compared to another investigational agent targeting the same glutamate pathway.

This guide provides a detailed comparison of the clinical trial outcomes for **AZD-8529 mesylate** with relevant alternatives, offering researchers, scientists, and drug development professionals a comprehensive overview of the available data. The focus is on quantitative outcomes, experimental methodologies, and the underlying signaling pathways.

#### **Executive Summary of Clinical Findings**

AZD-8529, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), was investigated as a novel therapeutic approach for schizophrenia. The central hypothesis was that modulating the glutamatergic system could offer an alternative to traditional dopamine-blocking antipsychotics. However, a pivotal 28-day, randomized, double-blind, placebo-controlled Phase II proof-of-principle study did not support this hypothesis. The trial demonstrated no significant difference between AZD-8529 and placebo in improving the total score on the Positive and Negative Syndrome Scale (PANSS), a standard measure of symptom severity in schizophrenia.[1] In the same study, the active comparator, risperidone, a widely used second-generation antipsychotic, showed a statistically significant improvement in PANSS scores compared to placebo, reaffirming its efficacy.



Another mGluR2 PAM, JNJ-40411813 (also known as ADX71149), has also been evaluated in schizophrenia. While detailed peer-reviewed data with specific PANSS score changes are not readily available, a Phase 2a clinical study reported that the primary objectives of safety and tolerability were met.[2][3] Notably, the study suggested that JNJ-40411813/ADX71149 demonstrated an effect in patients with residual negative symptoms.[2][3] This finding, though preliminary, suggests a potential niche for this compound, distinguishing it from the broad lack of efficacy observed with AZD-8529.

## **Comparative Efficacy Data**

The following tables summarize the quantitative outcomes from the key clinical trials of AZD-8529, risperidone, and available information for JNJ-40411813/ADX71149.

| Table 1: Change in PANSS Total Score from Baseline             |                                      |                             |                     |
|----------------------------------------------------------------|--------------------------------------|-----------------------------|---------------------|
| Treatment Group                                                | Baseline PANSS Total<br>Score (Mean) | Change from Baseline (Mean) | p-value vs. Placebo |
| AZD-8529 (40 mg)                                               | Not Reported                         | No significant difference   | Not Significant     |
| Risperidone (4 mg)                                             | Not Reported                         | Significant<br>improvement  | Significant         |
| Placebo                                                        | Not Reported                         | -                           | -                   |
| Data from Litman et<br>al. (2016) proof-of-<br>principle study |                                      |                             |                     |



| Table 2: Clinical Global<br>Impression - Severity (CGI-<br>S) Score |                           |                                                                    |                     |  |  |
|---------------------------------------------------------------------|---------------------------|--------------------------------------------------------------------|---------------------|--|--|
| Treatment Group                                                     | Change from B<br>Endpoint | aseline to                                                         | p-value vs. Placebo |  |  |
| AZD-8529 (40 mg)                                                    | No significant difference |                                                                    | Not Significant     |  |  |
| Risperidone (4 mg)                                                  | Significant impr          | ovement                                                            | Significant         |  |  |
| Placebo                                                             | -                         |                                                                    | -                   |  |  |
| Data from Litman et al. (2016) proof-of-principle study             |                           |                                                                    |                     |  |  |
|                                                                     |                           |                                                                    |                     |  |  |
| Table 3: Outcomes for JNJ-40411813/ADX71149                         |                           |                                                                    |                     |  |  |
| Endpoint                                                            |                           | Outcome                                                            |                     |  |  |
| Primary (Safety & Tolerability)                                     |                           | Met                                                                |                     |  |  |
| Efficacy (Negative Symptoms)                                        |                           | Demonstrated an effect in patients with residual negative symptoms |                     |  |  |
| Data from a Phase 2a clinical study press release                   |                           |                                                                    |                     |  |  |

## **Signaling Pathways and Experimental Workflows**

The therapeutic rationale for AZD-8529 and JNJ-40411813/ADX71149 is based on the glutamate hypothesis of schizophrenia, which posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor, contributes to the pathophysiology of the disorder. mGluR2s are presynaptic autoreceptors that, when activated, reduce the release of glutamate. By positively modulating these receptors, it was hypothesized that the excessive glutamate release in certain brain regions, a downstream effect of NMDA receptor hypofunction, could be normalized.





#### Click to download full resolution via product page

Fig. 1: Simplified signaling pathway of AZD-8529 at a glutamatergic synapse.

The clinical trial workflow for the pivotal AZD-8529 study followed a standard design for assessing the efficacy and safety of a new antipsychotic medication.





Click to download full resolution via product page

Fig. 2: Experimental workflow of the AZD-8529 Phase II proof-of-principle study.

# Detailed Experimental Protocols Assessment of Symptom Severity: Positive and Negative Syndrome Scale (PANSS)

The PANSS is a 30-item scale used to assess the severity of positive symptoms, negative symptoms, and general psychopathology in patients with schizophrenia.

 Administration: The scale is administered by a trained clinician in a semi-structured interview format. The interview covers various aspects of the patient's experiences and behavior over the past week.



- Scoring: Each of the 30 items is rated on a 7-point scale, from 1 (absent) to 7 (extreme). The total score is the sum of the ratings for all 30 items. Subscale scores for positive, negative, and general psychopathology are also calculated.
- Outcome Measure: The primary efficacy endpoint in the AZD-8529 trial was the change from baseline in the PANSS total score at the end of the 28-day treatment period.

# Global Assessment of Illness: Clinical Global Impression - Severity (CGI-S)

The CGI-S is a single-item, 7-point scale that requires the clinician to rate the overall severity of the patient's illness at the time of assessment.

- Administration: A trained clinician makes a global judgment of the patient's illness severity based on their clinical experience with patients with schizophrenia.
- Scoring: The scale ranges from 1 (normal, not at all ill) to 7 (among the most extremely ill
  patients).
- Outcome Measure: The change in the CGI-S score from baseline to the end of the treatment period was a key secondary endpoint in the AZD-8529 trial.

#### **Cognitive Function Assessment**

While the primary AZD-8529 publication did not report on cognitive outcomes, a separate study (NCT00986531) was designed to assess the effects of AZD-8529 on cognition and negative symptoms.[3] Although the results of this study have not been formally published, the protocol aimed to evaluate performance on neurobehavioral probes of attention, working memory, and affective reactivity. Standardized cognitive assessment batteries are commonly used in schizophrenia trials to evaluate these domains. These can include:

- Brief Assessment of Cognition in Schizophrenia (BACS): A battery of tests assessing verbal memory, working memory, motor speed, verbal fluency, attention, and executive functions.
- Cambridge Neuropsychological Test Automated Battery (CANTAB): A computerized battery
  of tests that are particularly sensitive to changes in cognitive function and have been used in
  numerous schizophrenia trials.



#### Conclusion

The clinical development of **AZD-8529 mesylate** for schizophrenia highlights the challenges of targeting the glutamatergic system. The lack of efficacy in a well-controlled clinical trial, particularly in comparison to an established antipsychotic like risperidone, suggests that positive allosteric modulation of the mGluR2 receptor, at least with this agent and in the patient population studied, is not a viable monotherapy for the broad spectrum of schizophrenia symptoms.

The case of JNJ-40411813/ADX71149, however, suggests that this mechanism may yet hold promise, potentially for specific symptom domains like negative symptoms. Further publication of peer-reviewed, quantitative data from the JNJ-40411813/ADX71149 trials is eagerly awaited to clarify its potential role in the treatment of schizophrenia. For now, dopamine-modulating antipsychotics like risperidone remain a cornerstone of treatment, having consistently demonstrated efficacy in reducing the overall symptoms of the disorder. Future research into glutamatergic modulation will likely require more targeted approaches, potentially focusing on specific patient subpopulations or in combination with other therapeutic agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Assessment of Negative Symptoms in Clinical Trials of Acute Schizophrenia: Test of a Novel Enrichment Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Addex therapeutics :: Addex Reports Top-line Data from a Successful Phase 2a Clinical Study with ADX71149 in Schizophrenia Patients [addextherapeutics.com]
- 3. selectscience.net [selectscience.net]
- To cite this document: BenchChem. [AZD-8529 Mesylate in Schizophrenia: A Comparative Analysis of Clinical Trial Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605782#azd-8529-mesylate-clinical-trial-outcomes-in-schizophrenia]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com